6,7-Dihydro-5H-benzocycloheptene

概要

説明

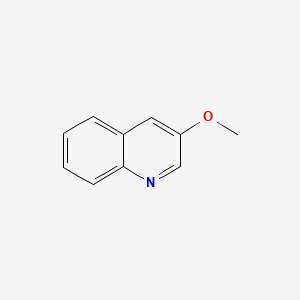

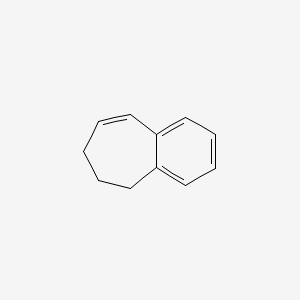

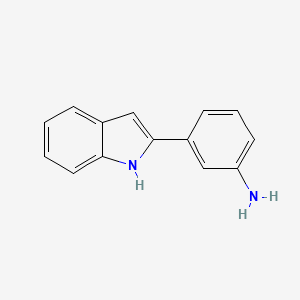

6,7-Dihydro-5H-benzocycloheptene, also known as benzosuberene, is a chemical compound with the molecular formula C11H12 . It is used in various research and development applications .

Synthesis Analysis

A high-pressure assisted synthetic approach has been developed for the synthesis of 6,7-dihydro-5H-benzocycloheptene . This process includes ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-benzocycloheptene consists of 11 carbon atoms and 12 hydrogen atoms . The exact structure can be found in various databases such as PubChem .Chemical Reactions Analysis

Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase have been examined for their abilities to oxidize 6,7-dihydro-5H-benzocycloheptene . The major reaction catalyzed by naphthalene and biphenyl dioxygenases is dioxygenation whereas toluene dioxygenase catalyzes mainly R-stereospecific benzylic monooxygenation .科学的研究の応用

Application 1: Cancer Treatment

- Specific Scientific Field : Medicinal Chemistry, Oncology

- Summary of the Application : 6,7-Dihydro-5H-benzo[7]annulene compounds are being studied as Selective Estrogen Receptor Degraders (SERDs) for the treatment of cancer . Estrogen receptors (ERs) are involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . Abnormal ER leads to cancer and other diseases . The etiological role of estrogen in breast cancer is well established, and modulation of ER signaling remains the mainstay of breast cancer treatment .

- Methods of Application or Experimental Procedures : The application describes a series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds as SERDs for the treatment of cancer . The compounds, their preparation, use, and pharmaceutical composition, and treatment are disclosed .

- Results or Outcomes : Although endocrine therapies have contributed enormously to a reduction in breast cancer development, endocrine therapies display resistance . One of the new strategies to counterforce such resistance is to shut down the ER signaling by removing ER from the tumor cells using SERDs .

Application 2: Oxidation Studies

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 6,7-Dihydro-5H-benzocycloheptene is used in oxidation studies . The compound and its related compounds are oxidized using selenium dioxide .

- Results or Outcomes : The specific results or outcomes of the oxidation of 6,7-Dihydro-5H-benzocycloheptene by selenium dioxide are not detailed in the source .

Application 3: Synthesis of Derivatives

- Specific Scientific Field : Organic Synthesis

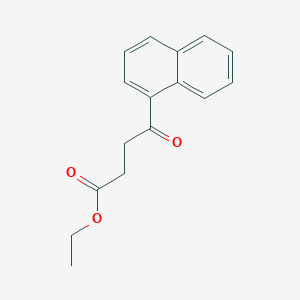

- Summary of the Application : 6,7-Dihydro-5H-benzocycloheptene is used in the synthesis of its derivatives . One such derivative is 7-OXO-6,7-DIHYDRO-5H-BENZOCYCLOHEPTENE-6,8-DICARBOXYLIC ACID DIMETHYL ESTER .

- Results or Outcomes : The specific results or outcomes of the synthesis of 7-OXO-6,7-DIHYDRO-5H-BENZOCYCLOHEPTENE-6,8-DICARBOXYLIC ACID DIMETHYL ESTER are not detailed in the source .

Application 4: Bacterial Metabolism

- Specific Scientific Field : Microbiology

- Summary of the Application : 6,7-Dihydro-5H-benzocycloheptene is metabolized by a mutant strain of Pseudomonas putida . This metabolism yields benzylic monohydroxylation and dihydroxylation products .

- Results or Outcomes : The metabolism of 6,7-Dihydro-5H-benzocycloheptene by Pseudomonas putida yielded benzylic monohydroxylation (6,7-dihydro-5-hydroxy-5H-benzocycloheptene) and dihydroxylation (cis-6,7,8,9-tetrahydro-5,6-dihydroxy-5H-benzocycloheptene) products .

Application 5: Selective Estrogen Receptor Degraders for Treating Cancer

- Specific Scientific Field : Medicinal Chemistry, Oncology

- Summary of the Application : A series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds are described as Selective Estrogen Receptor Degraders (SERDs) for the treatment of cancer . These compounds are disclosed along with their preparation, use, and pharmaceutical composition, and treatment .

- Methods of Application or Experimental Procedures : The application describes a series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds as SERDs for the treatment of cancer . The compounds, their preparation, use, and pharmaceutical composition, and treatment are disclosed .

- Results or Outcomes : Although endocrine therapies have contributed enormously to a reduction in breast cancer development, endocrine therapies display resistance . One of the new strategies to counterforce such resistance is to shut down the ER signaling by removing ER from the tumor cells using SERDs .

特性

IUPAC Name |

8,9-dihydro-7H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRHWQMEXXDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342470 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-benzocycloheptene | |

CAS RN |

7125-62-4 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)